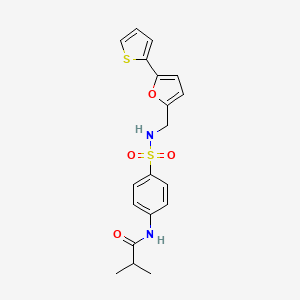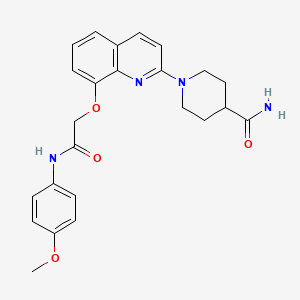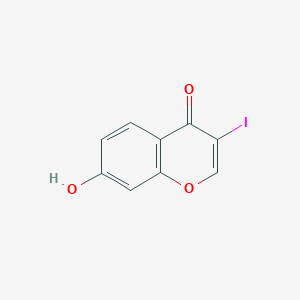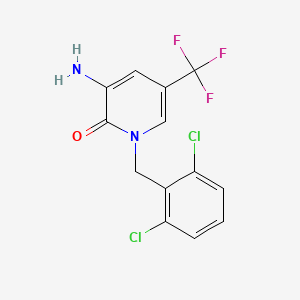
N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide, also known as TAK-659, is a small molecule inhibitor that has been developed by Takeda Pharmaceutical Company for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways of immune cells such as B cells, macrophages, and mast cells.
Aplicaciones Científicas De Investigación
Regiocontrolled Synthesis and Reactions
- Regiocontrolled Synthesis of γ-Hydroxybutenolides : The photooxygenation of 2-thiophenyl-substituted furans, which shares structural similarities with the compound , results in a controlled synthesis of γ-hydroxybutenolides. This reaction involves the transformation of thiophenyl moiety into ethyl phenylsulfenate and diphenyldisulfide, suggesting a potential pathway for similar transformations in related compounds (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).
- Synthesis of 3-Methylthio-substituted Furans : A cross-coupling reaction of 4-chloroacetophenone with 2-acetylthiophene, similar in structure to the compound of interest, confirms a tandem reaction mechanism. This method facilitates the synthesis of 3-methylthio-substituted furans and related derivatives, indicating potential synthetic routes for similar structures (Yin et al., 2008).
Polymeric Applications
- Poly(thiophenylanilino) and poly(furanylanilino) Polymers : Novel hybrid polymers with thiophenylanilino and furanylanilino backbones are reported, highlighting the versatility of furan and thiophene derivatives in polymer science. This work suggests potential applications of structurally similar compounds in creating novel polymers with specific electrical and optical properties (Baldwin et al., 2008).
Building Blocks in Medicinal Chemistry
- Furans, Thiophenes in Drug Discovery : Although the request excludes drug usage, it's worth noting that furans and thiophenes are essential building blocks in medicinal chemistry. These compounds serve as scaffolds or synthons in developing therapeutic agents, underlining the chemical significance of the compound's structural components (Sperry & Wright, 2005).
Corrosion Inhibition
- Corrosion Inhibition by Thiophene Schiff Base : A study on thiophene Schiff base as a corrosion inhibitor for mild steel highlights the protective properties of thiophene derivatives. The compound's structural similarity suggests potential applications in corrosion inhibition or as a protective agent (Daoud et al., 2014).
Synthetic Chemistry and Material Science
- Nucleophilic Carbon-Carbon Bond Formation on Furans : The study demonstrates a regioselective approach to introducing carbon functional groups to furan nuclei, indicating potential applications in synthetic chemistry for structurally related compounds (Akai et al., 2004).
Propiedades
IUPAC Name |
2-methyl-N-[4-[(5-thiophen-2-ylfuran-2-yl)methylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-13(2)19(22)21-14-5-8-16(9-6-14)27(23,24)20-12-15-7-10-17(25-15)18-4-3-11-26-18/h3-11,13,20H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYAVCCXTUVLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-ethyl-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2825701.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-chlorophenyl)methanone](/img/structure/B2825705.png)
![1-[4-(6-Phenylpyridazin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2825706.png)
![Methyl 2-(2-(4-bromo-2,6-dimethylphenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2825707.png)




![5-Oxa-2-azaspiro[3.5]non-7-ene HCl](/img/structure/B2825716.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![Methyl 4-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2825720.png)
![3-(3-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2825722.png)
